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Executive Summary
Onilcamotide (RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune

response against cancer cells overexpressing the Ras homolog family member C (RhoC)

protein. RhoC is strongly implicated in tumor progression and metastasis, making it a

compelling therapeutic target. This document provides a comprehensive overview of

Onilcamotide, its mechanism of action, clinical trial data, and the experimental protocols used

to evaluate its immunogenicity. While the Phase IIb clinical trial for prostate cancer did not meet

its primary endpoint, the vaccine demonstrated a favorable safety profile and induced a robust

and durable T-cell response, warranting further investigation into its potential applications.

Introduction: RhoC in Cancer Metastasis
RhoC is a small GTPase that plays a pivotal role in regulating the actin cytoskeleton, which is

crucial for cell motility and invasion.[1] In numerous cancer types, including breast, pancreatic,

lung, and prostate cancer, the overexpression of RhoC is correlated with advanced tumor

stage, increased metastatic potential, and poor prognosis.[1][2] Unlike other members of the

Rho family, RhoC's expression in normal tissues is limited, presenting it as an attractive and

specific target for cancer therapy.[3] The rationale for targeting RhoC is that eliminating RhoC-

expressing cells could prevent or delay the formation of metastases, a primary cause of

cancer-related mortality.[4]
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Onilcamotide: A Peptide-Based Cancer Vaccine
Onilcamotide is a synthetic long peptide derived from the RhoC protein.[2] It is designed to act

as a cancer vaccine, stimulating the patient's own immune system to recognize and eliminate

cancer cells that overexpress RhoC.[5]

Mechanism of Action
The proposed mechanism of action for Onilcamotide is centered on the induction of a specific

T-cell mediated immune response:

Antigen Presentation: Following subcutaneous injection, Onilcamotide is taken up by

antigen-presenting cells (APCs), such as dendritic cells.[5]

T-Cell Activation: APCs process the Onilcamotide peptide and present fragments on their

Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells.[6]

Preclinical studies have shown that RhoC is co-located with MHC-II receptors on the surface

of tumor cells.[6][7]

Immune Response: Activated CD4+ T-cells then orchestrate a broader immune response,

including the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which are capable of

directly killing RhoC-expressing tumor cells.[5]

The following diagram illustrates the proposed immunological signaling pathway initiated by

Onilcamotide.
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Caption: Immunological Signaling Pathway of Onilcamotide.
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Clinical Development and Trial Data
Onilcamotide has been evaluated in Phase I/II and Phase IIb clinical trials, primarily in patients

with prostate cancer.

Phase I/II Clinical Trial (RhoVac-001, NCT03199872)
This first-in-man study assessed the safety, tolerability, and immunological impact of

Onilcamotide in patients with prostate cancer who had undergone radical prostatectomy.[2]

Key Findings:

Safety: The vaccine was well-tolerated with no treatment-related adverse events of grade 3

or higher observed.[2]

Immunogenicity: A majority of patients (18 out of 21 evaluable) developed a strong and long-

lasting CD4+ T-cell response against the vaccine peptide. This response was detectable for

at least 10 months after the last vaccination.[8]

The following table summarizes the key immunological outcomes from the Phase I/II trial.

Parameter Result Citation

Evaluable Patients 21 [2]

Patients with CD4+ T-cell

response
18 (86%) [8]

Duration of Immune Response
At least 10 months post-

vaccination
[8]

T-cell Phenotype
Polyfunctional effector memory

T-cells
[8]

Phase IIb Clinical Trial (BRaVac, NCT04114825)
This randomized, placebo-controlled, double-blind study was designed to evaluate the efficacy

of Onilcamotide in preventing or delaying disease progression in prostate cancer patients with

biochemical recurrence after curative-intent therapy.[5]
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Trial Design:

Population: 180 patients with biochemical recurrence of prostate cancer.[9]

Intervention: Subcutaneous injections of Onilcamotide or placebo.[5]

Primary Endpoint: Time to Prostate-Specific Antigen (PSA) progression.[5]

Results:

The BRaVac trial unfortunately failed to meet its primary endpoint, as Onilcamotide did not

demonstrate superiority over placebo in preventing progression.[5][10] Despite the lack of

clinical efficacy, the trial confirmed the vaccine's favorable safety profile with no unexpected

toxicities.[10]

The following table summarizes the key outcomes of the BRaVac trial.

Endpoint
Onilcamotide
Arm

Placebo Arm Result Citation

Primary Endpoint Not Superior Not Applicable Failed to meet [5][10]

(Time to PSA

progression)

Safety
No unexpected

toxicities

No unexpected

toxicities

Favorable safety

profile
[10]

Experimental Protocols: Assessing T-Cell Response
The primary method for evaluating the immunogenicity of Onilcamotide in clinical trials was

the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies the number of cytokine-

secreting T-cells.[11]

IFN-γ ELISpot Assay Protocol
This protocol outlines the general steps for performing an IFN-γ ELISpot assay to measure T-

cell responses to Onilcamotide.
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Materials:

PVDF-membrane 96-well plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-alkaline phosphatase

BCIP/NBT substrate

Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated patients

Onilcamotide peptide

Positive control (e.g., phytohemagglutinin)

Negative control (medium alone)

Cell culture medium

Procedure:

Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody and

incubate overnight at 4°C.

Blocking: Wash the plates and block with sterile blocking buffer for 2 hours at room

temperature.

Cell Plating: Prepare PBMCs and plate them at a density of 2-4 x 10^5 cells per well.

Stimulation: Add the Onilcamotide peptide (or controls) to the respective wells and incubate

for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection: Lyse the cells and wash the plates. Add the biotinylated anti-human IFN-γ

detection antibody and incubate for 2 hours at room temperature.
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Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase. Incubate

for 1 hour at room temperature.

Spot Development: Wash the plates and add the BCIP/NBT substrate. Monitor for the

development of spots.

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count

the spots using an automated ELISpot reader.

The following diagram provides a workflow for the ELISpot assay.
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Caption: Experimental workflow for the ELISpot assay.
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Conclusion and Future Directions
Onilcamotide, a cancer vaccine targeting the metastasis-associated protein RhoC, has

demonstrated a strong capacity to induce a durable T-cell mediated immune response in

clinical trials. While the Phase IIb study in prostate cancer did not achieve its primary clinical

endpoint, the findings underscore the potential of targeting RhoC as an immunotherapeutic

strategy. The robust immunogenicity and favorable safety profile of Onilcamotide suggest that

further research is warranted. Future investigations could explore its use in other RhoC-

overexpressing cancers, in combination with other immunotherapies such as checkpoint

inhibitors, or in different patient populations. The detailed understanding of the immune

response elicited by Onilcamotide provides a solid foundation for the future development of

RhoC-targeted cancer vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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